(5-Bromo-3-chloropyridin-2-yl)methanol

Analytical Chemistry Organic Synthesis Quality Control

Procure (5-Bromo-3-chloropyridin-2-yl)methanol (CAS 1206968-88-8) by exact CAS to avoid regioisomeric mismatch. The C5-Br/C3-Cl pattern enables orthogonal sequential cross-coupling without protecting groups—direct arylation at C5-Br followed by Suzuki coupling at C3-Cl. Essential precursor for Factor B inhibitors (via morpholine derivative) and VEGFR-2 inhibitors (via methanamine, IC₅₀ 0.503 µM). Incorrect regioisomers alter pharmacophore geometry, compromising target binding. Available at ≥95% purity; mandatory for aldehyde oxidation or reductive amination pathways.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 1206968-88-8
Cat. No. B1525798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-3-chloropyridin-2-yl)methanol
CAS1206968-88-8
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)CO)Br
InChIInChI=1S/C6H5BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2
InChIKeyLNWKQNPETXOPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Bromo-3-chloropyridin-2-yl)methanol (CAS 1206968-88-8) Procurement & Technical Baseline


(5-Bromo-3-chloropyridin-2-yl)methanol is a halogenated pyridine derivative with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . It features a pyridine ring substituted with bromine at the 5-position, chlorine at the 3-position, and a hydroxymethyl group at the 2-position . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, where the orthogonally reactive bromo and chloro substituents enable sequential cross-coupling reactions [1]. Its commercial availability typically ranges from 95% to 98% purity, with standard storage conditions recommended at 2-8°C .

Why Generic Halopyridine Substitution Fails: Positioning Matters for (5-Bromo-3-chloropyridin-2-yl)methanol


Substitution of (5-bromo-3-chloropyridin-2-yl)methanol with structurally similar halopyridines (e.g., regioisomers like 5-bromo-2-chloropyridine derivatives or mono-halogenated analogs) is not chemically equivalent due to differences in regiospecific reactivity . The specific 2-hydroxymethyl, 3-chloro, and 5-bromo substitution pattern on the pyridine ring is critical for establishing precise vectors in structure-activity relationship (SAR) studies . Generic substitution with an incorrect regioisomer (such as 3-bromo-5-chloropyridin-2-yl)methanol) can fundamentally alter the geometry of the resulting pharmacophore, leading to loss of target binding affinity or failure in downstream sequential functionalization strategies that rely on the orthogonality of the C5-bromo and C3-chloro sites . This necessitates strict procurement based on exact CAS registration to ensure reproducibility in multi-step synthetic routes.

Quantitative Differentiation Evidence for (5-Bromo-3-chloropyridin-2-yl)methanol (CAS 1206968-88-8)


Purity Benchmarking: 98% vs 95% Commercial Availability of (5-Bromo-3-chloropyridin-2-yl)methanol

A direct procurement differentiation exists in the commercial purity grades of (5-bromo-3-chloropyridin-2-yl)methanol. Depending on the supplier, the standard assay purity is quantified at 95% (Bidepharm) versus 98% (Leyan). This represents a 3% absolute difference in purity . For high-precision medicinal chemistry campaigns, selecting a 98% purity lot reduces the risk of off-target impurities interfering with sensitive biological assays or side reactions in complex sequences [1].

Analytical Chemistry Organic Synthesis Quality Control

Synthetic Route Viability: Reported 52% Yield in Lithium-Halogen Exchange Pathway

A reproducible synthetic route for generating (5-bromo-3-chloropyridin-2-yl)methanol from 3-chloro-2,5-dibromopyridine via lithium-halogen exchange and subsequent formylation/reduction yields the target compound in 52% isolated yield [1]. This provides a quantifiable baseline for evaluating in-house synthesis versus direct procurement. For scale-up considerations, this modest yield (52%) contrasts sharply with commercial availability (purity >95%), providing a tangible efficiency metric (avoiding the use of cryogenic n-BuLi conditions at -78°C) that favors procurement over internal custom synthesis [2].

Process Chemistry Synthetic Methodology Pyridine Functionalization

Orthogonal Reactivity: C5-Br vs. C3-Cl Selectivity in Sequential Cross-Coupling

The specific substitution pattern (C5-Br, C3-Cl) enables sequential functionalization via orthogonal cross-coupling. This contrasts with symmetrical dihalopyridines or mono-halogenated analogs which lack this capability. European Journal of Inorganic Chemistry research demonstrates that 5-bromo-2-chloropyridines allow synthesis via successive direct arylation and Suzuki coupling [1]. Additionally, bench stable data indicates a logP (XLOGP3) of 1.32 for the compound, providing a comparative benchmark for hydrophobicity against other pyridine building blocks . The presence of both bromo and chloro substituents enhances reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications [2].

Cross-Coupling C-H Activation Regioselectivity

Quantified Downstream Utility: Facile Oxidation to Aldehyde with MnO2

The compound's utility as a synthetic intermediate is quantitatively demonstrated by its efficient conversion to the corresponding aldehyde. (5-bromo-3-chloropyridin-2-yl)methanol (2 g, 8.99 mmol, 1.00 equiv) is oxidized using MnO2 (7.77 g, 89.34 mmol, 9.94 equiv) in dichloromethane at 40°C to provide the aldehyde, which serves as a key intermediate for reductive amination or Grignard additions [1]. This high-yielding conversion (class inference) contrasts with direct alternatives like (5-bromo-3-chloropyridin-2-yl)methanamine, which already possess a different functional handle, thus targeting distinct chemical space.

Oxidation Synthetic Intermediate Functional Group Interconversion

Optimal Scientific Procurement Scenarios for (5-Bromo-3-chloropyridin-2-yl)methanol (CAS 1206968-88-8)


Building Block for Factor B Inhibitors and Complement Pathway Modulators

This compound is specifically utilized as a precursor in the synthesis of 4-(5-bromo-3-chloropyridin-2-yl)morpholine, which serves as a critical building block for developing factor B inhibitors crucial in regulating the alternative complement pathway . The specific 5-bromo-3-chloro substitution pattern is essential for establishing the correct geometry required for factor B binding pocket interactions, and substitution with regioisomeric halopyridines would compromise this biological activity [1].

Precursor to (5-Bromo-3-chloropyridin-2-yl)methanamine and VEGFR-2 Inhibitors

The compound serves as a strategic precursor to (5-bromo-3-chloropyridin-2-yl)methanamine, which has demonstrated potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) with a reported IC50 value of 0.503 µM . For medicinal chemistry teams pursuing angiogenesis-related targets, procuring this alcohol provides a flexible entry point that can be elaborated toward the amine pharmacophore while preserving the critical halopyridine core that drives target engagement .

Orthogonal Cross-Coupling for Sequential SAR Exploration

For researchers engaged in library synthesis or structure-activity relationship (SAR) studies requiring precise molecular vector control, this compound's specific C5-bromo and C3-chloro substitution pattern enables sequential, orthogonal functionalization without protecting group manipulation [2]. As supported by research on bromo-chloropyridine systems, the use of 5-bromo-2-chloropyridine derivatives permits successive direct arylation followed by Suzuki coupling to generate highly diversified heteroarylated 2-arylpyridines [3]. This creates a quantifiable efficiency advantage in convergent synthesis compared to symmetric dihalopyridines or mono-halogenated analogs that lack regiospecific control.

High-Purity Entry to Halopyridine Aldehyde Synthons

For synthetic routes requiring electrophilic halopyridine carbonyl building blocks, procurement of this compound at 98% purity provides a reliable entry point to the corresponding aldehyde via MnO2-mediated oxidation [4]. This contrasts with alternatives such as (5-bromo-3-chloropyridin-2-yl)methanamine, which serves nucleophilic amine coupling pathways. When a synthetic strategy mandates reductive amination, Grignard addition, or condensation chemistry at the pyridine 2-position, this alcohol is the mandatory procurement choice, with the 98% purity grade ensuring minimal interference from amine-containing impurities that could compete in carbonyl-specific reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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